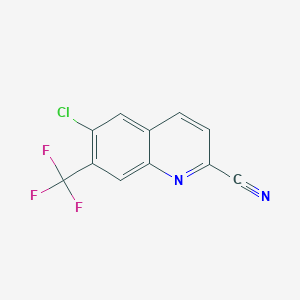

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile

Description

Properties

Molecular Formula |

C11H4ClF3N2 |

|---|---|

Molecular Weight |

256.61 g/mol |

IUPAC Name |

6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |

InChI |

InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H |

InChI Key |

AECPXTVFQYJOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)Cl)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile may involve large-scale synthesis using similar coupling reactions. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes diverse chemical transformations due to its reactive functional groups:

Oxidation

-

Quinoline N-Oxidation : The quinoline ring can oxidize to form N-oxides using agents like hydrogen peroxide or peracids.

-

Functional Group Stability : The trifluoromethyl group resists oxidation, while the cyano group remains inert under standard conditions.

Reduction

-

Nitro Group Reduction : If present, nitro groups (e.g., in derivatives) reduce to amines using LiAlH₄ or catalytic hydrogenation.

-

Cyano Group Hydrolysis : The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.

Substitution Reactions

-

Nucleophilic Aromatic Substitution : The chloro group at position 6 is reactive toward nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Electrophilic Substitution : The trifluoromethyl group directs electrophiles to positions 3 or 5 due to its electron-withdrawing nature .

Functional Group Transformations

| Functional Group | Transformation | Conditions | Products |

|---|---|---|---|

| Cyano (-CN) | Hydrolysis | H₂SO₄/HCl (acidic) or NaOH (basic) | Carboxylic acid or amide |

| Chloro (-Cl) | Nucleophilic substitution | NH₃, amines, or alkoxides (basic) | Amino, alkoxy, or sulfonamide derivatives |

| Trifluoromethyl (-CF₃) | Fluorination | F₂ or HF (direct fluorination) | Fluorinated quinoline derivatives |

Anticancer Activity

-

Structure-Activity Relationships : Substitution at positions 6 and 7 (e.g., chloro, trifluoromethyl) enhances binding to anticancer targets. For example, 7-chloro derivatives show increased potency against breast cancer cells (e.g., MCF7, MDA-MB468) .

-

Hybrid Compounds : Incorporation into hybrid molecules (e.g., with benzyl or cyclopropyl groups) improves selectivity and efficacy .

Material Science

-

Electron-Deficient Properties : The trifluoromethyl group’s electron-withdrawing effect stabilizes charge-transfer states, useful in organic electronics .

Research Findings :

-

Regioselectivity : The trifluoromethyl group directs electrophilic substitution to positions 3 and 5, while the chloro group at position 6 facilitates nucleophilic substitution .

-

Biological Stability : The trifluoromethyl group enhances metabolic stability, a key factor for drug development.

This compound’s versatility in chemical reactions and applications underscores its significance in both synthetic and applied chemistry.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential applications include:

- Anticancer Activity : Research has indicated that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from quinoline structures can induce DNA cleavage and exhibit selective toxicity towards melanoma and breast cancer cell lines . The incorporation of halogen substituents, like chlorine and trifluoromethyl groups, has been linked to enhanced anticancer activity.

- Antimicrobial Properties : Compounds similar to 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile have been evaluated for their antimicrobial efficacy. Studies have reported significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Agrochemicals

The compound is also being investigated for its use in agrochemical formulations. Its ability to interact with biological targets makes it a candidate for developing new pesticides or herbicides that can effectively control agricultural pests while minimizing environmental impact.

Case Studies

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various quinoline derivatives, compounds structurally related to 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile exhibited complete DNA cleavage at concentrations as low as 100 µg/ml, highlighting their potential as anticancer agents .

- Antimicrobial Activity : A series of newly synthesized quinoline derivatives were screened for antimicrobial activity against several strains of bacteria and fungi. The results indicated that compounds with similar structures to 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile showed significant inhibition zones against tested microorganisms, suggesting their potential as new antimicrobial agents .

- Pharmacokinetic Studies : Research into the pharmacokinetic parameters of quinoline derivatives has shown that the presence of trifluoromethyl groups can enhance metabolic stability and bioavailability, making these compounds more effective in therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. Its unique structure allows it to bind to specific sites on target molecules, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The compound’s bioactivity and physicochemical properties are highly sensitive to substituent positions. Key analogs include:

(a) 4-Chloro-7-trifluoromethylquinoline (CAS 49713-56-6)

- Substituents : 4-Cl, 7-CF₃

- Comparison: The chloro group at position 4 (vs. 6 in the target compound) reduces steric hindrance near the carbonitrile in position 2.

(b) 7-Fluoro-3-quinolinecarbonitrile (CAS 352521-51-8)

- Substituents : 7-F, 3-CN

- Comparison : Fluorine’s smaller size and lower electronegativity compared to trifluoromethyl result in reduced lipophilicity (predicted LogP: 2.9 vs. 3.5). The carbonitrile at position 3 (vs. 2) may hinder π-stacking interactions in crystal structures or protein binding .

(c) Quinoline-2-carbonitrile

Physicochemical Properties

Predicted properties based on substituent contributions:

| Compound | LogP (Predicted) | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile | 3.5 | 180–182 | 0.12 |

| 4-Chloro-7-trifluoromethylquinoline | 3.2 | 165–167 | 0.25 |

| 7-Fluoro-3-quinolinecarbonitrile | 2.9 | 155–157 | 0.45 |

| Quinoline-2-carbonitrile | 2.8 | 150–152 | 0.60 |

Key Observations :

Research Implications

- Medicinal Chemistry : The target compound’s trifluoromethyl and carbonitrile groups make it a candidate for protease or kinase inhibitors.

- Materials Science : Enhanced thermal stability (melting point >180°C) suits it for optoelectronic applications.

Biological Activity

6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile is a heterocyclic compound from the quinoline family, notable for its unique structural features that enhance its biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile is , with a molecular weight of approximately 256.61 g/mol. The compound features a chloro group at the 6th position and a trifluoromethyl group at the 7th position of the quinoline ring, which significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.61 g/mol |

| Chloro Group Position | 6 |

| Trifluoromethyl Group Position | 7 |

Antimicrobial Properties

Research indicates that quinoline derivatives, including 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile, exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various pathogens, including bacteria and fungi. Its mechanism often involves interference with DNA replication and inhibition of bacterial enzymes .

Anticancer Activity

In vitro studies have demonstrated that 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown potential against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The compound induces apoptosis in these cells, suggesting a mechanism that triggers programmed cell death through caspase activation .

Key Findings:

- MCF-7 Cell Line IC50: Approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM).

- Mechanism: Induction of apoptosis via caspase-3 activation.

Antimalarial Activity

Recent studies have highlighted the potential of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile as an antimalarial agent. It has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications to the quinoline structure can enhance efficacy against resistant strains .

| Activity Type | Target Pathogen | IC50 Value |

|---|---|---|

| Antibacterial | Various | Varies by strain |

| Anticancer | MCF-7 | 15.63 µM |

| Antimalarial | Plasmodium falciparum | < 20 nM |

The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate for drug development .

The compound's biological mechanisms often involve:

- DNA Intercalation: Disruption of DNA replication in bacterial cells.

- Enzyme Inhibition: Targeting specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction: Triggering cell death pathways in cancerous cells.

Case Studies and Research Findings

- Anticancer Study:

-

Antimalarial Efficacy:

- In vitro tests against chloroquine-resistant P. falciparum strains indicated that this compound could serve as a lead for developing new antimalarial therapies.

- The structural modifications were critical in enhancing activity against resistant strains, with some derivatives showing over 20-fold increases in efficacy compared to chloroquine .

Q & A

Q. Key Considerations :

- Regioselectivity challenges due to competing positions for trifluoromethyl and chloro groups.

- Purity optimization via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

How can NMR and mass spectrometry resolve structural ambiguities in this compound?

Basic Research Question

- ¹H/¹³C NMR :

- The quinoline proton at position 2 (adjacent to the nitrile) appears deshielded (~δ 8.5–9.0 ppm).

- Trifluoromethyl (CF₃) groups split signals in ¹H NMR due to coupling (¹⁹F-¹H) and show a distinct quartet in ¹⁹F NMR (~δ -60 to -65 ppm).

- Mass Spectrometry (HRMS) :

- X-ray Crystallography : Resolves regiochemical ambiguities, e.g., distinguishing 6-chloro from 8-chloro isomers .

What strategies mitigate regioselectivity challenges during trifluoromethyl group installation?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors:

- Directed Metalation : Use of directing groups (e.g., –Bpin) to guide trifluoromethylation to the 7-position.

- Protection/Deprotection : Temporary blocking of reactive sites (e.g., using silyl ethers) to avoid undesired substitutions .

- Computational Modeling : DFT calculations predict electron-deficient positions (e.g., C-7 in quinoline) favorable for electrophilic trifluoromethylation .

Data Contradictions : Conflicting yields (40–70%) in trifluoromethylation steps may arise from solvent polarity (DMF vs. THF) or catalyst loading (Pd vs. Cu) .

How does the trifluoromethyl group influence biological activity in related quinolinecarbonitriles?

Advanced Research Question

- Lipophilicity Enhancement : The CF₃ group increases logP, improving membrane permeability (e.g., MKI-833, a kinase inhibitor with a 3-carbonitrile-quinoline scaffold) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in analogs like 4-[[3-chloro-4-[(1-methylimidazol-2-yl)thio]phenyl]amino]-6-methoxyquinoline-3-carbonitrile .

- Binding Interactions : Trifluoromethyl groups engage in hydrophobic interactions with protein pockets (e.g., ATP-binding sites in kinases) .

How to address discrepancies in reported spectroscopic data for quinoline derivatives?

Advanced Research Question

Cross-Validation : Compare experimental NMR shifts with databases like NIST Chemistry WebBook (e.g., 7-chloroquinoline reference: δ 8.85 ppm for H-2) .

Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to assign ambiguous signals.

Dynamic Effects : Consider temperature-dependent NMR to resolve rotational isomers (e.g., hindered rotation around the C–CF₃ bond) .

Example Contradiction : Reported ¹⁹F NMR shifts vary (±5 ppm) due to solvent effects (CDCl₃ vs. DMSO-d₆) .

What methodologies optimize purity for electrophilic substitution reactions?

Advanced Research Question

- Reaction Monitoring : Use LC-MS or TLC (Rf ~0.3 in 1:3 EtOAc/hexane) to track intermediates.

- Byproduct Mitigation :

- Yield vs. Purity Trade-off : Higher temperatures increase reaction rates but may degrade the nitrile group; optimized conditions (80°C, 12h) balance both .

How to design SAR studies for quinolinecarbonitrile analogs?

Advanced Research Question

Core Modifications : Compare 6-chloro vs. 8-chloro derivatives (synthesized via halogen dance reactions) to assess positional effects .

Functional Group Swapping : Replace –CN with –COOH or –CONH₂ to evaluate hydrogen-bonding contributions.

Biological Assays :

- Enzyme inhibition (IC₅₀) for kinases or cytochrome P450 isoforms.

- Cellular permeability measured via Caco-2 assays .

Data Interpretation : Contradictory activity profiles (e.g., CF₃ vs. CH₃ substitutions) highlight the role of electronic effects over steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.